molecular formula C22H20N2O3 B3611508 3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide

3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide

Cat. No.: B3611508
M. Wt: 360.4 g/mol
InChI Key: WKDFQGXAHWNHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide is a complex organic compound with the molecular formula C24H24N2O5 This compound is known for its unique chemical structure, which includes a methoxybenzoyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the two amine groups in the starting material are in different chemical environments . The reaction is performed in a continuous flow microreactor system, which allows for precise control of reaction parameters and efficient production of the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar continuous flow processes. The use of microreactor systems in industrial production offers advantages such as improved reaction efficiency, reduced waste, and enhanced safety. The reaction conditions, including temperature, pressure, and reagent concentrations, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenyl)benzamide
  • 3-Methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
  • 4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide

Uniqueness

3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-6-3-4-9-20(15)24-22(26)17-7-5-8-18(14-17)23-21(25)16-10-12-19(27-2)13-11-16/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDFQGXAHWNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-[(4-Methoxybenzoyl)amino]-N~1~-(2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.